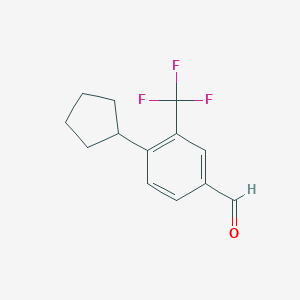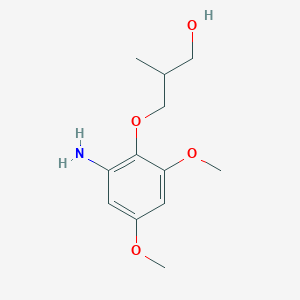
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H17NO4. This compound is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a propanol backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate alkylating agent. One common method is the reaction of 2-amino-4,6-dimethoxyphenol with 2-methyl-3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines or hydroxylamines.
科学的研究の応用
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: This compound shares the amino and methoxy groups but has a pyrimidine ring instead of a phenoxy group.
4,6-Dimethoxy-2-(phenoxycarbonyl)amino-pyrimidine: Similar in structure but contains a pyrimidine ring and a phenoxycarbonyl group.
Uniqueness
3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and its propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
3-(2-amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO4/c1-8(6-14)7-17-12-10(13)4-9(15-2)5-11(12)16-3/h4-5,8,14H,6-7,13H2,1-3H3 |
InChIキー |
KXKXZRRAKQHANV-UHFFFAOYSA-N |
正規SMILES |
CC(CO)COC1=C(C=C(C=C1OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
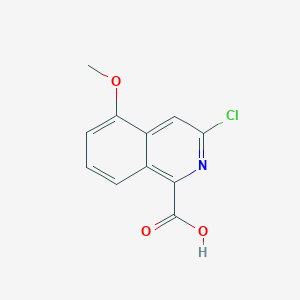

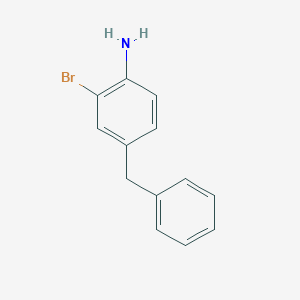
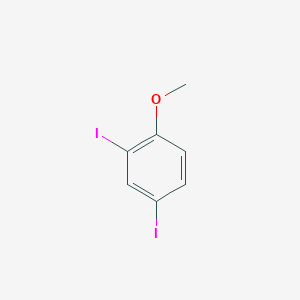
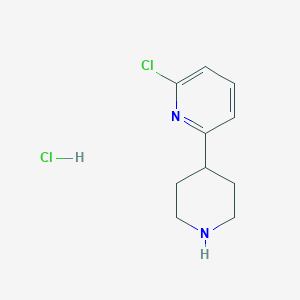

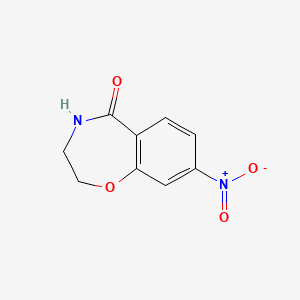
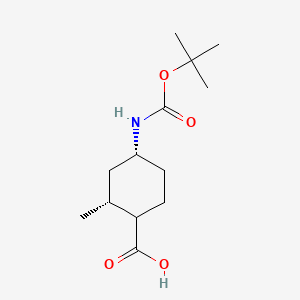
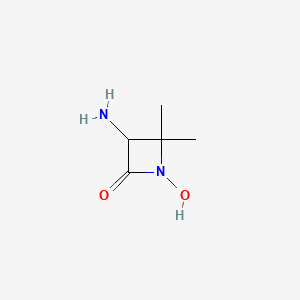
![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
